
5-Fluoro-4-methoxy-2-nitrobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-methoxy-2-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO3 It is a derivative of benzyl bromide, characterized by the presence of fluorine, methoxy, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxy-2-nitrobenzyl bromide typically involves the bromination of 5-Fluoro-4-methoxy-2-nitrotoluene. The process can be summarized as follows:
Starting Material: 5-Fluoro-4-methoxy-2-nitrotoluene.
Bromination: The toluene derivative is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the benzylic position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-methoxy-2-nitrobenzyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Reduction: Hydrogen gas (H2) with a palladium catalyst in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 5-Fluoro-4-methoxy-2-nitrobenzyl derivatives with various functional groups.
Reduction: Formation of 5-Fluoro-4-methoxy-2-aminobenzyl bromide.
Oxidation: Formation of 5-Fluoro-4-methoxy-2-nitrobenzaldehyde.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Fluoro-4-methoxy-2-nitrobenzyl bromide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to modify biomolecules such as proteins and nucleic acids
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties enable the production of advanced polymers, coatings, and electronic materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-methoxy-2-nitrobenzyl bromide involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack.
Molecular Targets and Pathways
In biological systems, the compound may target enzymes and proteins, modifying their activity through covalent bonding
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-nitrobenzyl bromide: Lacks the fluorine atom, resulting in different reactivity and applications.
5-Fluoro-2-nitrobenzyl bromide:
4-Methoxy-5-nitrobenzyl bromide: Different positioning of the nitro group, leading to variations in reactivity.
Uniqueness
5-Fluoro-4-methoxy-2-nitrobenzyl bromide is unique due to the combined presence of fluorine, methoxy, and nitro groups. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C8H7BrFNO3 |
|---|---|
Peso molecular |
264.05 g/mol |
Nombre IUPAC |
1-(bromomethyl)-5-fluoro-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8-3-7(11(12)13)5(4-9)2-6(8)10/h2-3H,4H2,1H3 |
Clave InChI |
HYEFCMJGHRVKLL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)[N+](=O)[O-])CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
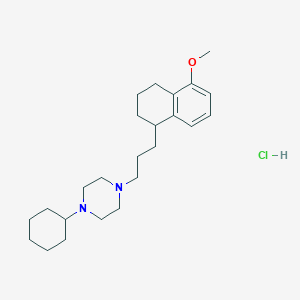
![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
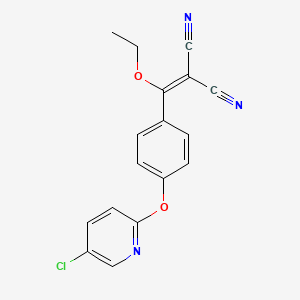
![Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B12864802.png)
![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)
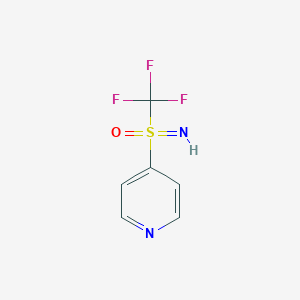
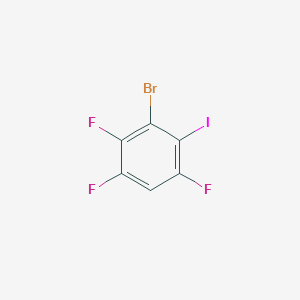

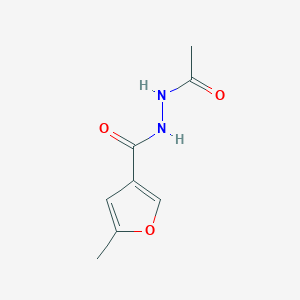
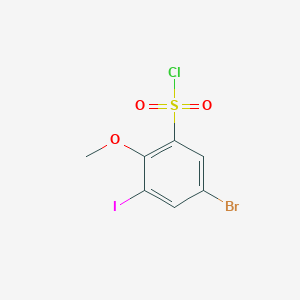
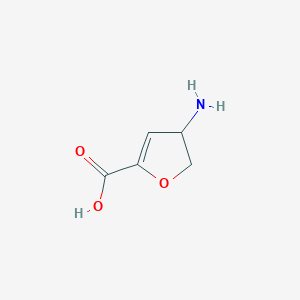
![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
